1,3,3-Trifluoroprop-1-ene
Overview
Description
1,3,3-Trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H3F3. It is a colorless gas that is used in various industrial applications due to its unique chemical properties. The presence of three fluorine atoms in the molecule imparts significant chemical stability and reactivity, making it a valuable compound in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trifluoroprop-1-ene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,1,1,3,3-pentachloropropane using a strong base such as sodium hydroxide . Another method includes the reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols to produce β‑trifluoromethyl vinyl ethers and diethers .
Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions. For example, a nickel-catalyzed alkylation or arylation of 1-chloro-3,3,3-trifluoroprop-1-ene with alkyl or aryl zinc reagents is a common industrial method . This process is favored due to its high efficiency and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trifluoroprop-1-ene undergoes various chemical reactions, including:
Telomerization: This involves the reaction of this compound with perfluoroalkyl iodides to produce telomers.
Substitution Reactions: The compound can react with phenols to form β‑trifluoromethyl vinyl ethers and diethers.
Common Reagents and Conditions:
Substitution Reactions: Base-mediated C-O coupling reactions with phenols are common, often conducted under transition-metal-free conditions.
Major Products:
Telomerization Products: Monoadducts and diadducts of this compound.
Substitution Products: β‑trifluoromethyl vinyl ethers and diethers.
Scientific Research Applications
1,3,3-Trifluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of highly fluorinated monomers.
Material Science: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1,3,3-trifluoroprop-1-ene involves its ability to participate in radical reactions. For example, the addition of perfluoroalkyl radicals to the double bond of this compound is regioselective, leading to the formation of specific isomers . This regioselectivity is crucial for the synthesis of desired products in various chemical reactions.
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd): Used as a refrigerant with a low global warming potential.
1,1,1,3,3-Pentachloropropane: A precursor in the synthesis of 1,3,3-trifluoroprop-1-ene.
Uniqueness: this compound is unique due to its high chemical stability and reactivity, which is attributed to the presence of three fluorine atoms. This makes it a valuable compound for the synthesis of highly fluorinated monomers and other specialized chemicals .
Properties
IUPAC Name |
1,3,3-trifluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTOUVYEKNGDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388482 | |
Record name | 1,3,3-Trifluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-93-1 | |
Record name | 1,3,3-Trifluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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